Fmoc-4-(2-fluorophenyl)-L-phenylalanine Exhibits Reduced Lipophilicity (XLogP) vs. Non-Fluorinated Biphenylalanine
Introduction of the fluorine atom at the ortho-position significantly reduces lipophilicity compared to the non-fluorinated parent compound. This is a critical parameter for drug-likeness and passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 6.027 |
| Comparator Or Baseline | Fmoc-4-phenyl-L-phenylalanine (non-fluorinated): XLogP = 7.16 |
| Quantified Difference | ΔXLogP = -1.133 |
| Conditions | Calculated/predicted values from vendor technical datasheets (ChemSrc, Dempochem). |
Why This Matters
A lower logP value indicates reduced hydrophobicity, which can improve aqueous solubility and reduce non-specific protein binding, impacting assay conditions and in vivo distribution.
- [1] ChemSrc. Fmoc-4-phenyl-phenylalanine. CAS 199110-64-0. Accessed April 2026. View Source
